![molecular formula C15H14N4O2S B2386568 2-([1,2,4]三唑并[4,3-a]吡啶-3-硫基)-N-(3-甲氧基苯基)乙酰胺 CAS No. 379239-57-3](/img/structure/B2386568.png)

2-([1,2,4]三唑并[4,3-a]吡啶-3-硫基)-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

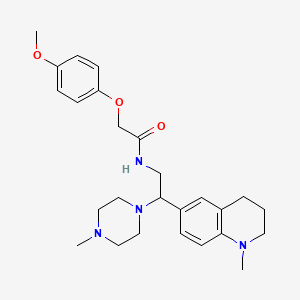

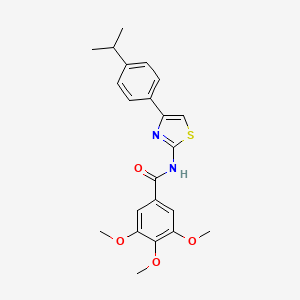

“2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide” is a compound that belongs to the class of triazolopyridine . Triazolopyridines are known for their diverse biological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT IR, 1H NMR, 13C NMR, and MS . For example, the 1H NMR spectrum of a similar compound showed signals at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of [1,2,4]triazolo [4,3-a]pyridinium tetrafluoroborates with [RhCl (COD)]2 and [PdCl (allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound was found to be a yellow solid with a melting point of 328–330 °C .

科学研究应用

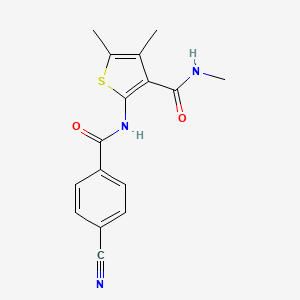

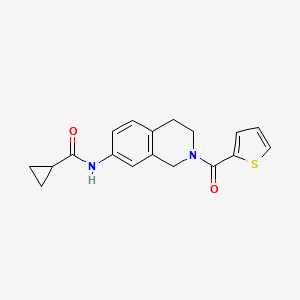

c-Met Kinase Inhibition

- Compound Activity : Compound 22i, derived from our target molecule, exhibits excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrates superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

PARP1 Inhibition

- Compound Role : Our compound acts as a PARP1 inhibitor, providing a useful pharmacological tool for investigating acquired resistance mechanisms and overcoming resistance in HR-deficient cancers .

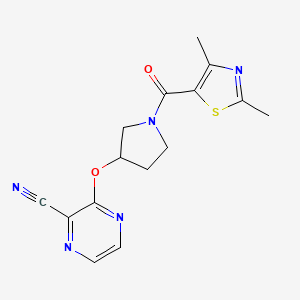

Histone Acetyltransferase PCAF Inhibition

- Compound Affinity : Molecular docking studies suggest that our compound binds effectively to the active site of histone acetyltransferase PCAF .

DNA Intercalation Activity

- Compound Evaluation : Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, similar to our compound, have demonstrated DNA intercalation activities as potential anticancer agents .

Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines

作用机制

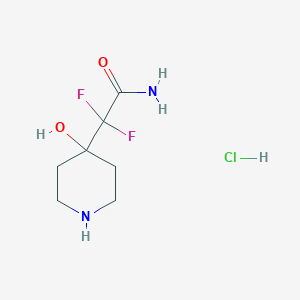

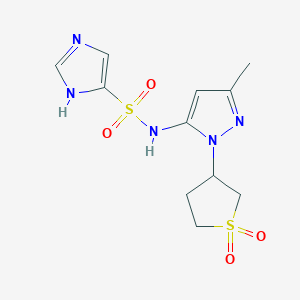

Target of Action

Compounds with similar structures, such as 1-[2-(1-methyl-1h-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, have been found to target nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway .

Biochemical Pathways

Given the potential target of nampt, it can be inferred that the compound may affect the nad+ salvage pathway . This pathway plays a pivotal role in many biological processes including metabolism and aging .

Result of Action

Given the potential target of nampt and its role in the nad+ salvage pathway, the compound may have effects on cellular metabolism and aging processes .

安全和危害

未来方向

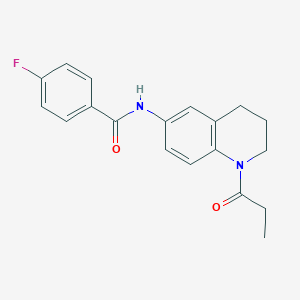

The future directions for the research on similar compounds could involve the design and synthesis of more derivatives with enhanced biological activities . For example, the design and synthesis of new [1,2,4]triazolo [4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase has been suggested .

属性

IUPAC Name |

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-21-12-6-4-5-11(9-12)16-14(20)10-22-15-18-17-13-7-2-3-8-19(13)15/h2-9H,10H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPBYYHGVNFDHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)

![N-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)

![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2386497.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)

![tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B2386506.png)